molecular formula C18H11FN2O2S B3013208 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 941892-72-4

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

Cat. No. B3013208
CAS RN: 941892-72-4
M. Wt: 338.36
InChI Key: ZQRJTKURSNBWGI-UHFFFAOYSA-N
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Description

“N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide” is a compound that is part of a series of benzofuran derivatives . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed . In one method, 1-(Benzofuran-2-yl)ethan-1-one was refluxed for 2 hours with hydrazine hydrate 99% . The white precipitate was then filtered .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR . The cation contains nearly planar benzofuran and fluorophenyl ring systems .


Chemical Reactions Analysis

Benzofuran derivatives have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are distinguished by multiple physicochemical characteristics and versatile features . The chemical structure is composed of fused benzene and furan rings .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide, have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran derivatives have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antimicrobial agents .

Anti-Oxidative Activity

Benzofuran compounds have also been found to possess anti-oxidative activities . This property could be beneficial in the treatment of diseases caused by oxidative stress .

Anti-Viral Activity

Some benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity .

Inhibition of AKT Signaling Pathway

Certain benzofuran derivatives have been found to inactivate the serine-threonine kinase (AKT) signaling pathway, which plays a crucial role in cellular survival and apoptosis . This could potentially be used in the treatment of diseases where this pathway is dysregulated, such as cancer .

Broad Range of Clinical Uses

Benzofuran derivatives, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide, have a broad range of clinical uses due to their diverse pharmacological activities . This includes potential applications in the treatment of diseases such as hepatitis C, cancer, and bacterial infections .

Future Directions

Benzofuran derivatives have attracted attention due to their biological activities and potential applications as drugs . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O2S/c19-13-7-3-2-6-12(13)17(22)21-18-20-14(10-24-18)16-9-11-5-1-4-8-15(11)23-16/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRJTKURSNBWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

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